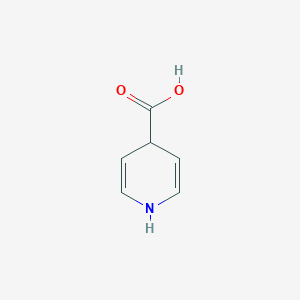
1,4-Dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropyridine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
1,4-Dihydropyridine derivatives, including 1,4-dihydropyridine-4-carboxylic acid, exhibit a broad spectrum of pharmacological activities. These include:
- Calcium Channel Blockers : Compounds in this class are primarily used to treat hypertension and angina by inhibiting calcium influx into cells, leading to vasodilation and reduced heart workload .
- Antioxidant Activity : These compounds have shown potential in reducing oxidative stress, which is linked to various chronic diseases .
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory and Antimicrobial Effects : 1,4-dihydropyridine derivatives have been documented to possess significant anti-inflammatory and antimicrobial activities against a range of pathogens .
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, offering potential therapeutic avenues for neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved significantly. Recent advancements include:
- One-Pot Multicomponent Reactions : These methods allow for the efficient synthesis of complex 1,4-dihydropyridine structures with high yields and purity .
- Electrocarboxylation Techniques : Novel electrochemical methods have been developed to synthesize carboxylic acid derivatives effectively. This approach enhances the efficiency of introducing carboxylic groups into the molecular framework .
Table 1: Synthetic Methods Overview
| Method | Description | Advantages |
|---|---|---|
| One-Pot Multicomponent Reaction | Combines multiple reactants in a single step | High yield, reduced reaction time |
| Electrocarboxylation | Uses electrochemical processes to introduce carboxyl groups | Environmentally friendly, efficient |
Case Studies
Several case studies illustrate the effectiveness of this compound in therapeutic applications:
- Hypertension Treatment : A study demonstrated that specific 1,4-dihydropyridine derivatives effectively reduced blood pressure in animal models by acting as calcium channel blockers. The compounds showed significant vasodilatory effects compared to standard treatments .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of synthesized 1,4-dihydropyridine derivatives against bacteria such as E. coli and S. aureus. The introduction of carboxylic groups enhanced their activity by 2–3 folds compared to their non-acidic counterparts .
- Neuroprotective Studies : In vitro studies indicated that certain derivatives exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Propiedades
Número CAS |
182301-56-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-5,7H,(H,8,9) |
Clave InChI |
KMEQEVKQSUNMCH-UHFFFAOYSA-N |
SMILES |
C1=CNC=CC1C(=O)O |
SMILES canónico |
C1=CNC=CC1C(=O)O |
Sinónimos |
4-Pyridinecarboxylicacid,1,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















